
1-(3-Hydroxycyclobutyl)ethan-1-one
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Overview
Description
1-(3-Hydroxycyclobutyl)ethan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is characterized by a cyclobutyl ring substituted with a hydroxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxycyclobutyl)ethan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutanone with appropriate reagents to introduce the hydroxy group at the desired position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl ethanones.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: 1-(3-Hydroxycyclobutyl)ethan-1-one serves as a valuable building block in organic synthesis, particularly for creating more complex molecules. Its hydroxyl group can participate in various reactions such as esterification and etherification, facilitating the formation of diverse organic compounds.
2. Pharmaceutical Development:
- Drug Candidates: The compound has been investigated as a precursor for synthesizing pharmaceutical agents. Its structural features may contribute to the biological activity of derivatives, making it a candidate for drug development targeting various diseases.
- Bioactivity Studies: Research indicates that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory properties, suggesting its relevance in medicinal chemistry.
3. Materials Science:
- Polymer Production: The compound's ability to undergo polymerization reactions positions it as a potential monomer in the production of specialty polymers. These materials can be tailored for specific applications, including coatings and adhesives.
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Synthesis of Antimicrobial Agents | Utilized this compound to develop novel antimicrobial compounds that showed significant activity against resistant bacterial strains. |
Study B | Polymerization Techniques | Investigated the polymerization of this compound leading to the formation of thermally stable polymers with enhanced mechanical properties. |
Study C | Drug Development | Explored the modification of the compound to enhance its pharmacokinetic properties, resulting in promising candidates for further clinical evaluation. |
Mechanism of Action
The mechanism of action of 1-(3-Hydroxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and ethanone moiety play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- 1-(3-Hydroxycyclopentyl)ethan-1-one
- 1-(3-Hydroxycyclohexyl)ethan-1-one
- 1-(3-Hydroxycycloheptyl)ethan-1-one
Comparison: 1-(3-Hydroxycyclobutyl)ethan-1-one is unique due to its four-membered cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopentyl, cyclohexyl, and cycloheptyl analogs. The strain in the cyclobutyl ring affects its reactivity and stability, making it a valuable compound for specific applications .
Biological Activity
1-(3-Hydroxycyclobutyl)ethan-1-one, also known by its chemical formula C6H10O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C6H10O2
- Molecular Weight : 114.15 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate caspase pathways, leading to programmed cell death.
Case Study: Apoptosis Induction in HeLa Cells
- Concentration Tested : 50 µM
- Observation : Significant increase in apoptotic cells after 24 hours of treatment.
- Mechanism : Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Membrane Disruption : The compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.
- Enzyme Inhibition : It potentially inhibits enzymes critical for cellular metabolism in both bacterial and cancer cells.
- Signal Transduction Modulation : In cancer cells, it may interfere with signaling pathways that regulate cell survival and proliferation.
Pharmacological Studies
Recent pharmacological studies have focused on the structure-activity relationship (SAR) of various derivatives of cyclobutyl ketones. These studies suggest that modifications in the cyclobutyl ring significantly affect biological activity and potency.
Derivative | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Antimicrobial, Anticancer | 50 |
1-(3-Methylcyclobutyl)ethan-1-one | Moderate Anticancer | 75 |
1-(3-Chlorocyclobutyl)ethan-1-one | Low Antimicrobial | >100 |
Properties
IUPAC Name |
1-(3-hydroxycyclobutyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMOZWSCYVZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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